

Application Notes and Protocols: RMC-4627 and Dasatinib Combination Therapy

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Compound of Interest

Compound Name: RMC-4627

Cat. No.: B15620622

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Introduction

This document provides a comprehensive overview and detailed protocols for the preclinical evaluation of a combination therapy involving **RMC-4627**, a bi-steric mTORC1 inhibitor, and dasatinib, a multi-targeted tyrosine kinase inhibitor. Preclinical studies have demonstrated that this combination therapy exhibits synergistic anti-leukemic activity, particularly in models of Philadelphia chromosome-positive (Ph+) B-cell acute lymphoblastic leukemia (B-ALL).^{[1][2][3]} The rationale for this combination lies in the dual targeting of critical oncogenic signaling pathways: the PI3K/AKT/mTOR pathway by **RMC-4627** and the BCR-ABL/SRC kinase pathway by dasatinib. This dual inhibition can overcome resistance mechanisms and lead to enhanced cancer cell death.

Note on the Target of RMC-4627: Initial intelligence may have suggested **RMC-4627** as a SHP2 inhibitor. However, extensive preclinical data confirms that **RMC-4627** is a potent and selective bi-steric inhibitor of mTORC1.^{[1][2][3][4][5][6]} This document will proceed based on its validated mechanism of action as an mTORC1 inhibitor.

Mechanism of Action

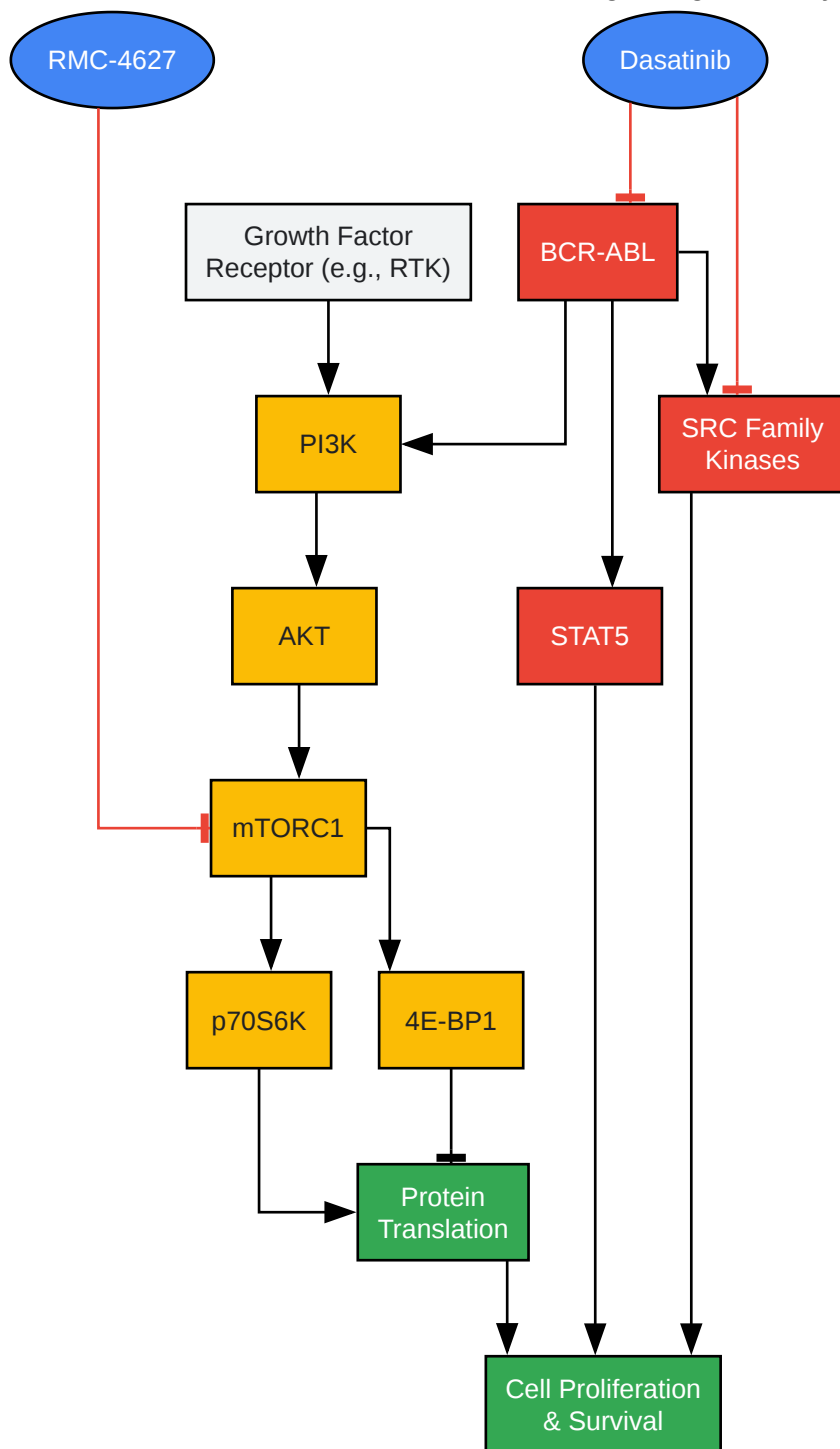
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases, which are crucial drivers in certain leukemias.^[7] It effectively blocks the signaling cascades that promote cancer cell proliferation and survival. **RMC-4627** is a third-generation,

bi-steric mTORC1 inhibitor that potently and selectively inhibits 4E-BP1 phosphorylation, a key event in oncogenic protein translation, without significantly affecting mTORC2 activity at therapeutic concentrations.[1][2][3] The combination of these two agents leads to a more comprehensive blockade of oncogenic signaling, resulting in enhanced cytotoxicity in cancer cells.[1][2][3]

Signaling Pathway

The combination of **RMC-4627** and dasatinib targets two distinct but interconnected signaling pathways critical for cancer cell growth and survival. Dasatinib inhibits the constitutively active BCR-ABL tyrosine kinase, which in turn suppresses downstream pathways including the RAS/MAPK and PI3K/AKT pathways. **RMC-4627** directly inhibits mTORC1, a key downstream effector of the PI3K/AKT pathway. The dual inhibition of these pathways prevents feedback activation and compensatory signaling, leading to a more potent anti-cancer effect.

RMC-4627 and Dasatinib Combination Signaling Pathway

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Caption: Dual inhibition of BCR-ABL/SRC and mTORC1 pathways.

Data Presentation

In Vitro Efficacy

The combination of **RMC-4627** and dasatinib has been shown to be more effective at reducing the viability of B-ALL cells than either agent alone. While specific IC50 values for the combination are not readily available in published literature, studies on similar combinations, such as dasatinib with other mTOR inhibitors, have demonstrated strong synergy.

Table 1: In Vitro Single Agent and Combination Activity (Hypothetical Example Based on Published Data)

Cell Line	Compound	IC50 (nM)	Synergy (Combination Index)	Reference
SUP-B15 (Ph+ B-ALL)	Dasatinib	~5-10	Not Available	[2]
SUP-B15 (Ph+ B-ALL)	RMC-4627	~1-3	Not Available	[1]
MDA-MB-231 (Breast)	Dasatinib	240	0.4 (Synergistic)	[8]
MDA-MB-231 (Breast)	Rapamycin (mTORi)	120	0.4 (Synergistic)	[8]

Note: The Combination Index (CI) for dasatinib and the mTOR inhibitor rapamycin in breast cancer cells is provided as an example of the expected synergy. A CI < 1 indicates synergy.

In Vivo Efficacy

In a xenograft model of human Ph+ B-ALL (SUP-B15), the combination of **RMC-4627** and dasatinib significantly reduced the leukemic burden in the bone marrow compared to either single agent.[\[1\]](#)[\[9\]](#)

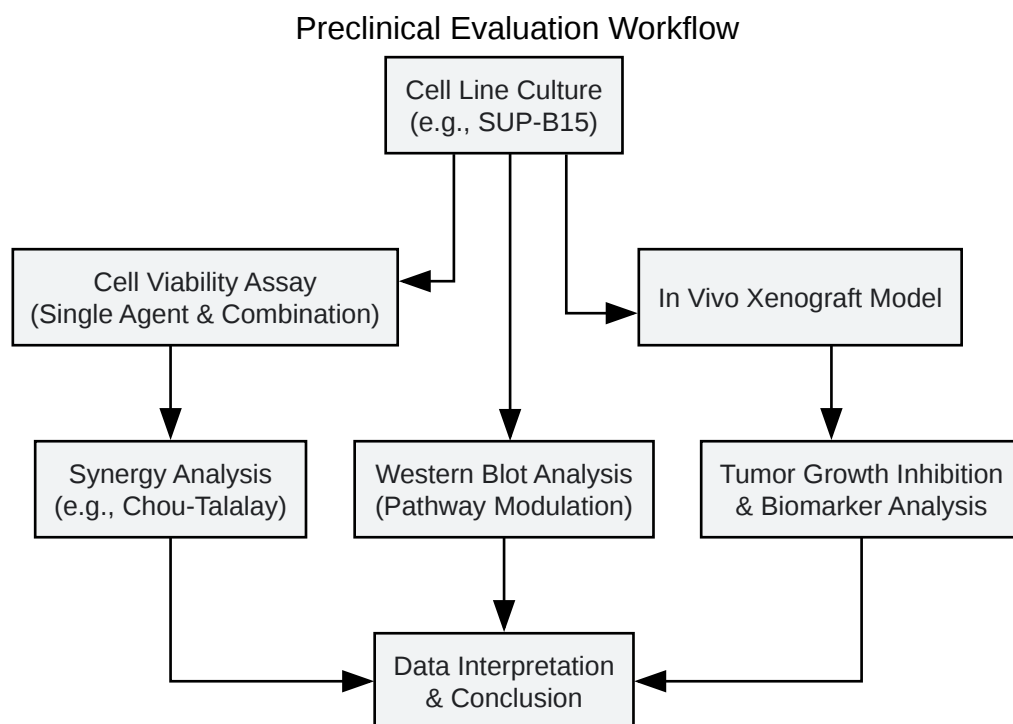
Table 2: In Vivo Efficacy of **RMC-4627** and Dasatinib Combination in a SUP-B15 Xenograft Model

Treatment Group	Dosing Schedule	Mean % Human Leukemia (hCD19+) in Bone Marrow	Reference
Vehicle	-	~60%	[1][9]
Dasatinib	5 mg/kg, po qd	~30%	[1][9]
RMC-4627	3 mg/kg, ip qw	~45%	[1][9]
Dasatinib + RMC-4627	5 mg/kg, po qd + 3 mg/kg, ip qw	<5%	[1][9]

Experimental Protocols

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the combination of **RMC-4627** and dasatinib.



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Caption: Workflow for preclinical assessment of combination therapy.

Protocol 1: Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of **RMC-4627** and dasatinib, alone and in combination, using a resazurin-based assay.

Materials:

- B-ALL cell line (e.g., SUP-B15)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- **RMC-4627** (stock solution in DMSO)
- Dasatinib (stock solution in DMSO)
- 96-well clear-bottom black plates
- Resazurin sodium salt solution (0.15 mg/mL in PBS)
- Plate reader with fluorescence detection (Ex/Em: 560/590 nm)

Procedure:

- Cell Seeding:
 - Culture SUP-B15 cells according to ATCC guidelines. New cultures can be established at 5×10^5 viable cells/mL.
 - Seed cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete medium.[\[10\]](#)
- Drug Preparation and Addition:
 - Prepare serial dilutions of **RMC-4627** and dasatinib in complete medium.
 - For combination studies, prepare a matrix of concentrations of both drugs.

- Add the drug solutions to the wells. The final volume in each well should be 200 μ L. Include vehicle control (DMSO) wells.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Resazurin Addition and Reading:
 - Add 20 μ L of resazurin solution to each well.
 - Incubate for 4 hours at 37°C.
 - Measure fluorescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Determine the IC₅₀ values using non-linear regression analysis.
 - For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Western Blot Analysis

This protocol is for assessing the modulation of the mTORC1 and BCR-ABL/SRC signaling pathways.

Materials:

- B-ALL cell line (e.g., SUP-B15)
- **RMC-4627** and Dasatinib
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit

- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (see Table 3)
- HRP-conjugated secondary antibodies
- ECL substrate and imaging system

Procedure:

- Cell Treatment and Lysis:
 - Seed SUP-B15 cells in 6-well plates and treat with **RMC-4627**, dasatinib, or the combination for 2-4 hours.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Wash cells with cold PBS and lyse with RIPA buffer.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
 - Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C (see Table 3 for suggestions).

- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and develop with ECL substrate.
- Imaging and Analysis:
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

Table 3: Suggested Primary Antibodies for Western Blot Analysis

Target Protein	Phosphorylation Site	Pathway	Suggested Supplier
p-4E-BP1	Thr37/46	mTORC1	Cell Signaling Technology
4E-BP1	Total	mTORC1	Cell Signaling Technology
p-S6K	Thr389	mTORC1	Cell Signaling Technology
S6K	Total	mTORC1	Cell Signaling Technology
p-CrkL	Tyr207	BCR-ABL	Cell Signaling Technology
CrkL	Total	BCR-ABL	Cell Signaling Technology
p-SRC	Tyr416	SRC	Cell Signaling Technology
SRC	Total	SRC	Cell Signaling Technology
β -Actin	-	Loading Control	Cell Signaling Technology

Protocol 3: In Vivo Xenograft Study

This protocol outlines a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of the combination therapy.

Materials:

- Immunocompromised mice (e.g., NOD/SCID)
- SUP-B15 cells
- Matrigel
- **RMC-4627** formulation for IP injection
- Dasatinib formulation for oral gavage
- Calipers for tumor measurement

Procedure:

- Cell Implantation:
 - Resuspend SUP-B15 cells in a 1:1 mixture of PBS and Matrigel.
 - Subcutaneously inject $5-10 \times 10^6$ cells into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth regularly using calipers.
 - When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, **RMC-4627** alone, Dasatinib alone, Combination).
- Drug Administration:
 - Administer drugs according to the schedules outlined in Table 2.
 - Monitor animal weight and general health throughout the study.

- Efficacy Assessment:
 - Measure tumor volume 2-3 times per week.
 - At the end of the study, collect tumors and other tissues for biomarker analysis (e.g., immunohistochemistry or western blot).
- Data Analysis:
 - Calculate tumor growth inhibition (TGI) for each treatment group.
 - Perform statistical analysis to determine the significance of the combination therapy compared to single agents.

Conclusion

The combination of the mTORC1 inhibitor **RMC-4627** and the tyrosine kinase inhibitor dasatinib represents a promising therapeutic strategy for Ph+ B-ALL and potentially other cancers driven by the BCR-ABL and PI3K/AKT/mTOR pathways. The provided protocols offer a framework for the preclinical evaluation of this combination therapy. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

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